1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 4-fluoroaniline with 2-chloro-3-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could lead to the formation of a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(4-Methylphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Uniqueness
1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
Molecular Formula |
C16H15F4N3 |
---|---|
Molecular Weight |
325.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H15F4N3/c17-12-3-5-13(6-4-12)22-8-10-23(11-9-22)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2 |
InChI Key |
GPTWEGLEQIOIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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